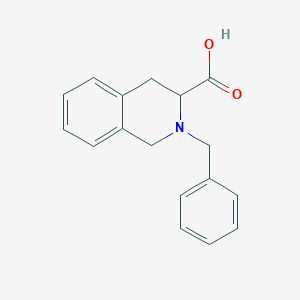

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

描述

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs. The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, with a carboxylic acid group at the third position of the ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.

化学反应分析

Types of Reactions

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

科学研究应用

Synthesis and Derivatives

The synthesis of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves several methodologies that highlight its versatility. Various synthetic approaches have been documented:

- Traditional Methods : Techniques such as the Pictet–Spengler reaction and Bischler–Nepieralski reaction have been utilized to create derivatives of tetrahydroisoquinoline-3-carboxylic acid. These methods allow for the introduction of various substituents that can modify biological activity .

- Diversity-Oriented Synthesis : Recent advancements include enyne metathesis and Diels–Alder reactions, which facilitate the creation of a wide array of derivatives with potential therapeutic effects .

The biological evaluation of this compound has revealed several promising applications:

- Neuroprotective Effects : Research indicates that derivatives of tetrahydroisoquinoline-3-carboxylic acid exhibit neuroprotective properties against dopaminergic nerve diseases such as Parkinson's disease. These compounds may enhance dopamine receptor activity or protect dopaminergic neurons from degeneration .

- Metabolic Regulation : Some derivatives have been identified as selective agonists for human peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in metabolic regulation. For instance, a specific derivative was shown to activate PPARγ while inhibiting protein–tyrosine phosphatase 1B (PTP-1B), suggesting potential applications in managing metabolic disorders .

Therapeutic Applications

The therapeutic implications of this compound are extensive:

- Pharmaceutical Development : The compound's derivatives are being explored for their potential in developing new medications targeting metabolic syndromes and neurodegenerative diseases. For example, formulations combining these compounds with existing dopaminergic drugs have shown promise in enhancing therapeutic efficacy .

- Research on Mechanisms : Ongoing studies aim to elucidate the mechanisms by which these compounds exert their biological effects. Understanding these pathways could lead to more effective treatments for conditions such as diabetes and neurodegeneration .

Case Studies

Several case studies illustrate the applications of this compound:

作用机制

The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Similar Compounds

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxylic acid group.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but has a phenyl group instead of a benzyl group.

Uniqueness

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the benzyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity.

生物活性

Overview

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 54329-48-5) is a compound belonging to the tetrahydroisoquinoline class, noted for its diverse biological activities. This compound features a benzyl group attached to the nitrogen of the tetrahydroisoquinoline ring and a carboxylic acid group at the third position. Its structural characteristics contribute to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation focused on a series of substituted tetrahydroisoquinoline-3-carboxylic acids, which demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins—key players in cancer cell survival. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2, indicating its potential as an anti-apoptotic Bcl-2 protein inhibitor .

Key Findings:

- Binding Affinities: The active compounds showed potent binding affinities to Bcl-2 and Mcl-1 proteins.

- Anti-proliferative Activity: MTT assays indicated that these compounds could inhibit cancer cell proliferation.

- Apoptosis Induction: Compound 11t was shown to induce apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner.

Neuroprotective Effects

Research also suggests that derivatives of this compound may possess neuroprotective properties. The ability to modulate neurotransmitter systems and inhibit neuroinflammatory pathways positions these compounds as potential candidates for treating neurodegenerative disorders such as Alzheimer's disease. Their mechanism of action likely involves interaction with serotonin receptors and modulation of inflammatory cytokines .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in apoptosis pathways.

- Receptor Modulation: It can bind to various receptors, influencing neurotransmitter activity.

- Cytokine Regulation: The compound may reduce levels of pro-inflammatory cytokines like TNF-α.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Lacks carboxylic acid group | Limited biological activity |

| 2-Phenyl-1,2,3,4-tetrahydroisoquinoline | Contains phenyl instead of benzyl | Moderate activity against some pathogens |

| 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | Contains both benzyl and carboxylic acid groups | Significant anticancer and neuroprotective effects |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various tetrahydroisoquinoline derivatives on different cancer cell lines. The results indicated that compounds with a benzyl group exhibited enhanced cytotoxicity compared to their non-benzylated counterparts. This suggests that the benzyl moiety plays a crucial role in enhancing biological activity .

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress-induced neuronal injury. The findings demonstrated that these compounds could significantly reduce neuronal death and inflammation markers, supporting their potential use in neurodegenerative disease therapies .

常见问题

Basic Question: What are the key considerations for optimizing the synthesis of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to ensure high enantiomeric purity?

Methodological Answer:

Synthesis optimization requires strict control of reaction conditions (temperature, solvent polarity, and catalyst loading) to minimize racemization. Enantioselective methods, such as asymmetric hydrogenation or chiral auxiliaries, should be prioritized. Post-synthesis analysis via chiral HPLC or polarimetry is critical to validate enantiomeric excess (ee). Evidence from X-ray crystallography (e.g., the chloride monohydrate structure in ) can guide stereochemical validation during synthesis. Recrystallization in polar solvents (e.g., water-methanol mixtures) may improve purity .

Advanced Question: How can structural characterization challenges (e.g., undefined crystal packing) for this compound be resolved?

Methodological Answer:

Single-crystal X-ray diffraction remains the gold standard for resolving ambiguous stereochemistry. If crystallization fails, alternative approaches include:

- Co-crystallization : Using chiral co-formers (e.g., tartaric acid derivatives) to stabilize the lattice.

- Computational modeling : Density Functional Theory (DFT) simulations to predict stable conformers.

- Vibrational Circular Dichroism (VCD) : To correlate experimental spectra with computational models for absolute configuration determination. highlights the absence of structural reports for the neutral form, suggesting a need for novel crystallization protocols .

Advanced Question: What experimental strategies are effective in evaluating this compound's role in asymmetric catalysis?

Methodological Answer:

Assess catalytic efficiency by:

- Substrate scope screening : Test diverse electrophiles (e.g., aldehydes, ketones) under varying conditions.

- Kinetic studies : Monitor reaction progress via NMR or UV-Vis spectroscopy to determine turnover frequency (TOF).

- Mechanistic probes : Isotopic labeling (e.g., deuterated solvents) to trace proton transfer pathways. notes prior success with tetrahydroisoquinoline (TIQ)-based ligands in organocatalysis, suggesting similar frameworks for benchmarking .

Advanced Question: How should researchers address contradictions in reported catalytic efficiency data across studies?

Methodological Answer:

- Reproducibility checks : Standardize reaction conditions (solvent purity, catalyst batch, temperature control).

- Advanced analytics : Use High-Resolution Mass Spectrometry (HRMS) to confirm catalyst integrity post-reaction.

- Cross-validation : Compare results with alternative methodologies (e.g., enzymatic assays vs. synthetic catalysis). Contradictions may arise from unaccounted variables like trace metal impurities or moisture sensitivity .

Basic Question: What analytical techniques are recommended for assessing purity and stability of this compound?

Methodological Answer:

- HPLC-MS : For purity assessment and detection of degradation products.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability.

- NMR stability studies : Monitor structural integrity under varying pH and temperature. emphasizes the need for controlled storage (dry, inert atmosphere) to prevent decomposition .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore modifications at the benzyl group?

Methodological Answer:

- Systematic substitution : Introduce electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃) at the benzyl para/meta positions.

- Biological assays : Test modified derivatives for receptor binding (e.g., opioid or adrenergic receptors common to TIQ frameworks).

- Computational docking : Map interactions with target proteins (e.g., μ-opioid receptor) using AutoDock Vina. lists benzyl-ester derivatives, providing a template for synthetic modifications .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize acidic spills with sodium bicarbonate. ’s SDS for analogous compounds recommends avoiding skin contact and static discharge .

Advanced Question: What methodologies are suitable for synthesizing and characterizing novel derivatives (e.g., ester or amide analogs)?

Methodological Answer:

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) for amine protection during coupling reactions.

- Solid-phase synthesis : For high-throughput generation of amide libraries.

- X-ray crystallography/2D-NMR : To confirm regioselectivity in esterification/amidation. details benzyl-containing morpholinecarboxylic acid derivatives, highlighting coupling agents like HATU/DIPEA .

Advanced Question: How can theoretical frameworks (e.g., asymmetric induction models) guide the design of experiments with this compound?

Methodological Answer:

- Non-covalent interaction analysis : Apply the Curtin-Hammett principle to predict dominant transition states.

- Chiral induction models : Use Cahn-Ingold-Prelog priorities to rationalize stereoselectivity. emphasizes linking research to conceptual frameworks like frontier molecular orbital theory for catalyst design .

属性

IUPAC Name |

2-benzyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20)16-10-14-8-4-5-9-15(14)12-18(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUPAEYPYJHZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585594 | |

| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54329-48-5 | |

| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。